
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone may inhibit the activity of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system.
Biochemical and Physiological Effects
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone exposure has been shown to cause a variety of biochemical and physiological effects. Animal studies have demonstrated that (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone exposure can cause respiratory distress, seizures, and even death. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone exposure has also been shown to affect the cardiovascular system, causing changes in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize, and its properties can be easily controlled. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is also stable and can be stored for long periods. However, (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone has several limitations, including its toxicity and potential health risks associated with exposure.
Zukünftige Richtungen
There are several future directions for (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone research. One potential area of study is the development of new detection methods for (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone. Another area of research is the development of new decontamination methods for (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone. Additionally, research could focus on the potential use of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone in medical applications, such as the treatment of neurological disorders.
Conclusion
In conclusion, (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone in various scientific fields.
Synthesemethoden
The synthesis of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone involves a multi-step process that includes the reaction of 2,6-dimethylmorpholine with 3-bromopyridine followed by the addition of potassium tert-butoxide. The final step involves the reaction of the intermediate product with methanone to yield (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone has been extensively studied for its potential applications in various scientific fields. One of the primary uses of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is as a chemical warfare agent simulant. It is used to study the detection and decontamination of chemical warfare agents. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is also used as a solvent for organic synthesis and as a reagent in organic chemistry.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-4-5-12(6-14-9)13(16)15-7-10(2)17-11(3)8-15/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAPEUULXDINSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


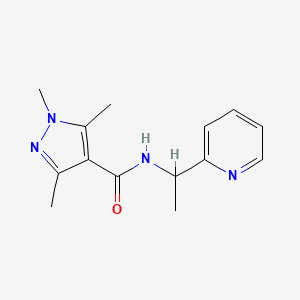

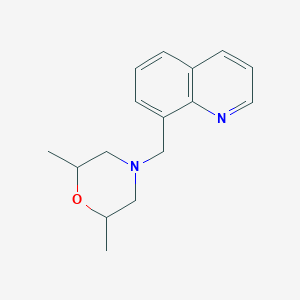

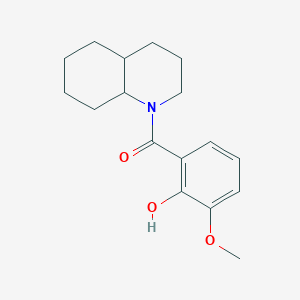

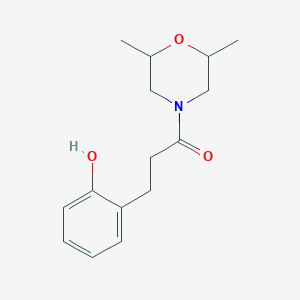
![4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide](/img/structure/B7492879.png)
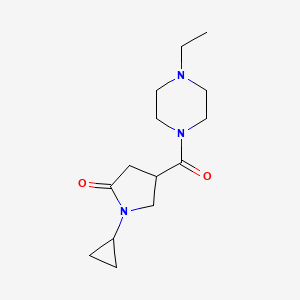
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492894.png)
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7492899.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492907.png)
![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)